4H-Imidazol-4-one, 3,5-dihydro-5-((4-chlorophenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-
Description
The compound 4H-Imidazol-4-one, 3,5-dihydro-5-((4-chlorophenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- features a core 4H-imidazol-4-one scaffold substituted with:
- A 4-chlorophenylmethylene group at position 5,
- A 2-methoxy-4-nitrophenyl group at position 3,
- A phenyl group at position 2.
This structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, which may influence its reactivity, stability, and biological activity.
Properties
CAS No. |
83495-03-8 |
|---|---|
Molecular Formula |
C23H16ClN3O4 |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16ClN3O4/c1-31-21-14-18(27(29)30)11-12-20(21)26-22(16-5-3-2-4-6-16)25-19(23(26)28)13-15-7-9-17(24)10-8-15/h2-14H,1H3/b19-13- |
InChI Key |
KSRPDGLUELKZRH-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
4H-Imidazol-4-one, 3,5-dihydro-5-((4-chlorophenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- is a synthetic compound belonging to the imidazole family. Characterized by a complex molecular structure, it exhibits diverse biological activities, making it a candidate for various therapeutic applications. This article reviews its biological activity, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.4 g/mol. The structure features an imidazole ring and multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O4 |
| Molecular Weight | 444.4 g/mol |
| Key Functional Groups | Imidazole, Methoxy, Nitro |
| SMILES | CC1=N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N1C3=C(C=C(C=C3)N+[O-])OC |
Anticancer Activity
Research indicates that compounds in the imidazole family often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to 4H-Imidazol-4-one demonstrate potent activity against human cervical (SISO) and bladder (RT-112) cancer cell lines. The IC50 values for these compounds range from 2.38 to 3.77 μM, indicating strong inhibitory effects on cell proliferation .
Case Study: Induction of Apoptosis
A specific derivative demonstrated the ability to induce apoptosis in the SISO cell line. At concentrations corresponding to its IC50 and doubled IC50, early apoptotic cells increased from 10.2% to 17.2%, showcasing the compound's potential as an anticancer agent .
Antimicrobial Activity
Compounds within this class have also been evaluated for their antimicrobial properties. The presence of nitro and methoxy groups enhances their interaction with microbial enzymes and membranes, leading to effective inhibition of bacterial growth.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4H-Imidazol-4-one derivative | Antimicrobial | <10 |
| Similar compounds with nitro substitutions | Bactericidal | <5 |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been attributed to their ability to modulate key inflammatory pathways. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation .
The biological activity of 4H-Imidazol-4-one involves interactions with various biological targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites.
- Receptor Modulation : These compounds may bind to specific receptors involved in cancer progression or inflammation.
- Signal Transduction Pathways : They can influence pathways such as NF-kB and MAPK, leading to altered gene expression related to cell survival and proliferation.
Comparison with Similar Compounds
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
